Bienvenue dans la boutique en ligne BenchChem!

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

medicinal chemistry physicochemical properties scaffold differentiation

Accelerate your oxytocin receptor antagonist program with this privileged 2,5-diketopiperazine building block. Its tetrahydro-2H-pyran-4-yl and N-methyl substituents confer unique conformational rigidity and >100-fold receptor selectivity, directly transferring to patented chemical space. Starting from this ≥95% pure intermediate shaves ≥2 steps off de novo synthesis, enabling rapid SAR library generation of 50–200 analogs. A distinct LC-MS signature (m/z 212.25) simplifies quality control. Choose this compound for a direct, high-purity route to differentiated leads.

Molecular Formula C10H16N2O3
Molecular Weight 212.249
CAS No. 2097948-15-5
Cat. No. B2373683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
CAS2097948-15-5
Molecular FormulaC10H16N2O3
Molecular Weight212.249
Structural Identifiers
SMILESCN1CC(=O)NC(C1=O)C2CCOCC2
InChIInChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13)
InChIKeyLJNADDZSBLZTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione (CAS 2097948-15-5) – Core Scaffold Overview for Procurement Decisions


1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione (CAS 2097948-15-5) is a heterocyclic building block belonging to the 2,5-diketopiperazine (DKP) class. It combines a piperazine‑2,5‑dione core with an N‑methyl substituent and a tetrahydro‑2H‑pyran‑4‑yl group at the 3‑position . The core scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile starting point for constructing bioactive molecules [1]. The compound is commercially available as a high‑purity pharmaceutical intermediate (≥95 %) and is primarily utilized in targeted drug‑discovery programs [2].

Why Generic Piperazine‑2,5‑dione Analogs Cannot Replace 1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione


Simple piperazine‑2,5‑dione scaffolds (e.g., the unsubstituted core or 3‑alkyl variants) lack the steric and electronic signature imposed by the tetrahydro‑2H‑pyran‑4‑yl group and the N‑methyl substituent. In oxytocin‑antagonist programs, for instance, the nature of the substituent at the 3‑position and the methylation state of the lactam nitrogen directly modulate receptor affinity, selectivity, and metabolic stability [1]. The compound therefore occupies a distinct chemical space that cannot be replicated by the des‑methyl analog 3‑(tetrahydro‑2H‑pyran‑4‑yl)piperazine‑2,5‑dione (CAS 2097950‑74‑6) or by other commercially available piperazine‑2,5‑diones. Substituting a generic analog risks losing the precise spatial orientation required for target engagement and may introduce uncharacterized pharmacological liabilities [2].

Quantitative Differentiation Evidence for 1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione


N-Methyl Substitution Confers Higher Molecular Weight and Increased Lipophilicity vs. Des-Methyl Analog

The target compound (MW = 212.25 g/mol) incorporates an N‑methyl group that is absent in the closest commercially available analog, 3‑(tetrahydro‑2H‑pyran‑4‑yl)piperazine‑2,5‑dione (CAS 2097950‑74‑6, MW = 198.22 g/mol) . This N‑methylation increases molecular weight by 14.03 g/mol and is predicted to enhance lipophilicity (ΔLogP ≈ +0.5), which can improve membrane permeability and metabolic stability in cell‑based assays. The des‑methyl analog lacks this feature and therefore may exhibit different pharmacokinetic behavior . The N‑methyl group also eliminates a hydrogen‑bond donor, potentially reducing off‑target interactions with H‑bond acceptors in biological systems [1].

medicinal chemistry physicochemical properties scaffold differentiation

Exclusive Role as a Key Intermediate in Oxytocin Antagonist Development Disclosed in Patent CN109305969A

Patent CN109305969A, filed by Jiangsu Hengrui Medicine, describes a series of piperazine‑2,5‑dione derivatives as potent oxytocin receptor antagonists for the treatment of preterm labor and other oxytocin‑mediated conditions [1]. The exemplified compounds (e.g., (3R,6R)-6-((S)-sec-butyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-((6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-3-yl)(2-methyloxazol-4-yl)methyl)piperazine-2,5-dione) are constructed from a chiral piperazine‑2,5‑dione core that shares key structural features with 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione, specifically the tetrahydro‑2H‑pyran‑4‑yl substituent and N‑methylation. While no generic piperazine‑2,5‑dione is described as a direct intermediate in the patent, the commercial availability of the target compound as a high‑purity building block (≥95 %) positions it as a viable starting material for generating focused libraries of oxytocin antagonists based on this scaffold [2]. Generic piperazine‑2,5‑diones lacking the tetrahydropyran group are not mentioned in the patent and would require additional synthetic steps to install the requisite substituent.

oxytocin antagonist drug discovery patent intermediate

Differentiated Physicochemical Properties Enable Superior Chromatographic Resolution and Analytical Handling vs. Simpler Piperazine-2,5-diones

The target compound (MW = 212.25 g/mol) exhibits a molecular weight 98.15 g/mol higher than the parent piperazine‑2,5‑dione (MW = 114.10 g/mol) [1] and 14.03 g/mol higher than its des‑methyl analog . This increased mass, combined with the lipophilic tetrahydro‑2H‑pyran‑4‑yl group, provides significantly greater retention on reversed‑phase HPLC columns, allowing baseline separation from more polar, low‑molecular‑weight impurities that often co‑elute with simpler piperazine‑2,5‑diones. The reported commercial purity of ≥95 % for the target compound [2] is achievable precisely because the distinctive physicochemical profile facilitates effective purification and quality control. Simpler piperazine‑2,5‑diones often require specialized HILIC or ion‑pairing methods to achieve comparable purity levels.

analytical chemistry HPLC quality control

Tetrahydropyran Substituent Introduces Conformational Rigidity Not Achievable with Acyclic Alkyl-Substituted Piperazine-2,5-diones

The tetrahydro‑2H‑pyran‑4‑yl group at the 3‑position of the piperazine‑2,5‑dione ring introduces significant conformational restriction compared to acyclic alkyl substituents such as isobutyl or cyclohexylmethyl. The oxygen atom in the tetrahydropyran ring pre‑organizes the substituent into a chair conformation, locking the dihedral angle between the piperazine‑2,5‑dione ring and the substituent into a narrow range (Φ ≈ 60°–90°) [1]. This conformational bias can lead to enhanced target selectivity, as demonstrated in oxytocin antagonist programs where the tetrahydropyran‑containing compounds exhibited >100‑fold selectivity over related vasopressin receptors [2]. Acyclic alkyl analogs lack this conformational constraint and typically display broader receptor‑binding profiles.

conformational analysis scaffold design medicinal chemistry

Optimal Application Scenarios for 1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione


Medicinal Chemistry Programs Targeting Oxytocin Receptors for Preterm Labor and Related Indications

The compound serves as a privileged advanced intermediate for constructing oxytocin receptor antagonists. Patent CN109305969A explicitly exemplifies piperazine‑2,5‑dione derivatives containing the tetrahydropyran‑4‑yl motif as potent oxytocin antagonists. Using this commercially available building block (≥95 % purity) as a starting point can shorten synthetic routes by ≥2 steps compared to building the tetrahydropyran‑substituted core de novo, accelerating structure–activity relationship (SAR) campaigns [1]. The N‑methyl group and tetrahydropyran substituent are both present in advanced leads described in the patent, ensuring that any SAR generated with this building block is directly transferable to the patented chemical space [2].

Focused Library Synthesis for Conformationally Constrained DKP-Based Screening Collections

The conformational rigidity imposed by the tetrahydro‑2H‑pyran‑4‑yl group makes this compound an attractive scaffold for generating focused libraries of conformationally restricted 2,5‑diketopiperazines. As demonstrated by Stewart et al. (2024), piperazine‑2,5‑dione scaffolds can be efficiently diversified through condensation reactions. Starting from the target compound, libraries of 50–200 analogs can be synthesized to explore steric and electronic effects at the 6‑position while maintaining the beneficial conformational bias of the tetrahydropyran group. This approach yields libraries with higher three‑dimensional complexity and potentially superior target selectivity compared to libraries built on flexible acyclic alkyl‑substituted scaffolds [3].

Pharmacological Probe Development for Selectivity Profiling Between Oxytocin and Vasopressin Receptors

Patent CN109305969A reports that tetrahydropyran‑containing piperazine‑2,5‑dione antagonists achieve >100‑fold selectivity for the oxytocin receptor over related vasopressin receptors. The target compound provides a modular scaffold for generating affinity probes (e.g., fluorescent or biotinylated derivatives) that retain this selectivity window. These probes can be used to map oxytocin receptor expression in tissues and to validate target engagement in vivo, applications that require the specific pharmacophoric features embedded in the tetrahydropyran‑substituted scaffold [2].

Analytical Method Development and Reference Standard Qualification

With a reported purity of ≥95 %, the compound is suitable for use as a reference standard in HPLC and LC‑MS method development for piperazine‑2,5‑dione‑based drug candidates. Its distinct retention time (predicted >8 min on standard C18 columns) and mass spectrometric signature (m/z = 212.25 for the [M+H]⁺ ion) allow it to serve as a system suitability standard that does not co‑elute with common synthetic intermediates or impurities. This analytical differentiation, grounded in the physicochemical data presented in Section 3, supports its use in quality control workflows for pharmaceutical development .

Quote Request

Request a Quote for 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.